Diacerein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diacerein is a prodrug which is metabolized to rhein. It is currently approved in France for the treatment of osteoarthritis although the use of diacerein is restricted due to the side effects including severe diarrhea. Diacerein is under investigation for the treatment of Insulin Resistance, Diabetes Mellitus (Type 2), and Diabetes-Related Complications.

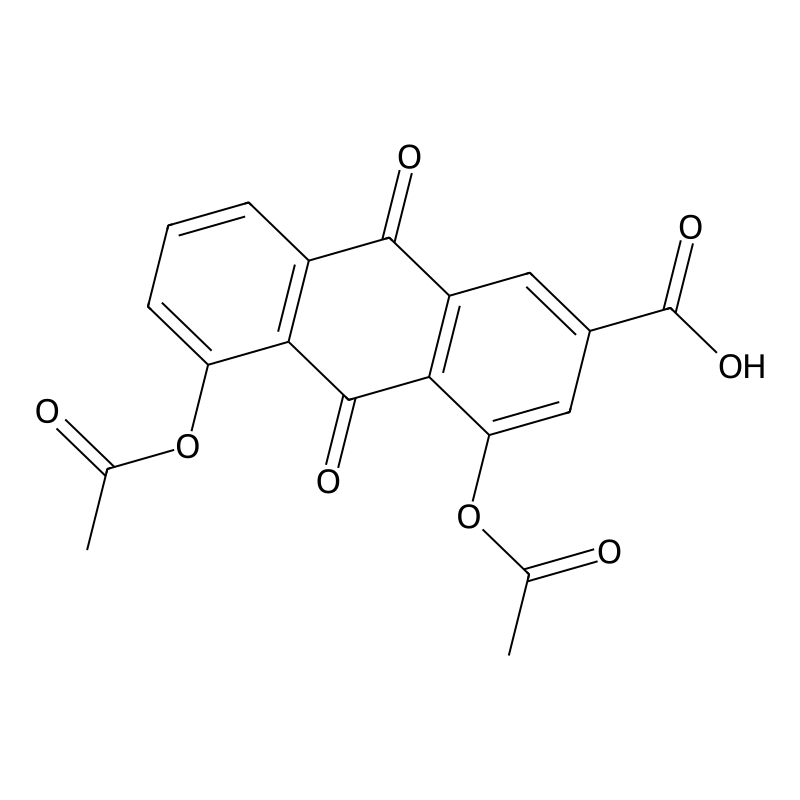

Diacerein, also known as diacetylrhein, is an anthraquinone derivative primarily used in the treatment of osteoarthritis. It functions by inhibiting interleukin-1 beta, a pro-inflammatory cytokine involved in cartilage degradation and joint inflammation. Diacerein is recognized for its slow-acting properties, providing symptomatic relief in joint diseases over time rather than immediate effects. Its chemical formula is C₁₉H₁₂O₈, with a molar mass of approximately 368.297 g/mol .

Once transformed into rhein, diacerein is believed to work by inhibiting interleukin-1 beta (IL-1β), a key inflammatory mediator involved in cartilage degradation in osteoarthritis [, ]. By suppressing IL-1β activity, diacerein helps reduce inflammation and pain associated with the disease [].

Physical and Chemical Properties

Mechanism of Action: Targeting Inflammation

Diacerein's primary mechanism of action involves inhibiting the interleukin-1β (IL-1β) system, a key player in the inflammatory processes associated with OA. Research suggests it achieves this by:

Reducing IL-1β production

Diacerein impacts the activation of IL-1β by hindering the production of IL-1 converting enzyme [National Institutes of Health (.gov) website].

Decreasing IL-1 receptor sensitivity

The drug might affect the responsiveness to IL-1β by lowering the number of IL-1 receptors on the surface of chondrocytes (cartilage cells) [National Institutes of Health (.gov) website].

Indirectly boosting IL-1 receptor antagonist production

Studies suggest diacerein might indirectly increase the production of IL-1 receptor antagonist, a molecule that counteracts the effects of IL-1β [National Institutes of Health (.gov) website].

This multi-pronged approach towards IL-1β helps regulate inflammation within the joint, potentially slowing disease progression.

Pain Relief and Functional Improvement

Clinical trials have explored diacerein's efficacy in managing OA symptoms. Research suggests it can be as effective as nonsteroidal anti-inflammatory drugs (NSAIDs) in:

Reducing knee pain

A meta-analysis of randomized controlled trials revealed diacerein's ability to significantly alleviate knee pain compared to placebo [National Institutes of Health (.gov) website].

Enhancing joint function

Studies indicate that diacerein treatment can improve joint physical function in patients with knee OA, with similar benefits observed with NSAIDs [National Institutes of Health (.gov) website].

Potential Advantages over NSAIDs

Diacerein might offer some advantages over NSAIDs, commonly used for OA pain management. These potential benefits include:

Reduced gastrointestinal side effects

Unlike NSAIDs, diacerein exhibits a more favorable safety profile, particularly regarding gastrointestinal complications [National Institutes of Health (.gov) website].

Long-term use potential

Diacerein might be suitable for long-term use due to its milder side effect profile compared to NSAIDs, which can be problematic with prolonged use.

- Acetylation: The hydroxyl groups on the precursor compounds are acetylated.

- Oxidation: The acetylated intermediates are oxidized using chromic anhydride in acetic acid, leading to the formation of diacerein.

- Deacetylation: In the body, diacerein is metabolized to its active form, rhein, through deacetylation followed by glucuronidation and sulfate conjugation .

Diacerein exhibits several biological activities:

- Anti-inflammatory Effects: By inhibiting interleukin-1 beta, diacerein reduces inflammation in joint tissues.

- Cartilage Protection: It stimulates cartilage repair mechanisms and may help slow the progression of osteoarthritis by reducing cartilage degradation.

- Urinary Discoloration: A notable side effect is the discoloration of urine to yellow or pink due to rhein metabolites being excreted, which has no clinical significance .

Several methods for synthesizing diacerein have been documented:

- Traditional Method:

- Chemoenzymatic Approach:

- High-Yield Synthesis Method:

Diacerein is primarily used in:

- Osteoarthritis Treatment: It is included in treatment guidelines for managing symptoms of osteoarthritis due to its anti-inflammatory properties and ability to stimulate cartilage repair.

- Research Studies: Investigated for its potential benefits in other inflammatory conditions due to its mechanism of action against interleukin-1 beta .

Diacerein has been studied for its interactions with various drugs:

- It may decrease the metabolism of certain medications like Acetohexamide and Acetylsalicylic acid when co-administered, necessitating careful monitoring of dosages .

- Its effects on other drugs can vary based on individual metabolic pathways influenced by cytochrome P450 enzymes .

Diacerein shares similarities with several other compounds within the anthraquinone class and anti-inflammatory agents. Here are some notable comparisons:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Rhein | C₁₅H₈O₆ | Inhibits interleukin-1 beta | Active metabolite of diacerein |

| Aloe-emodin | C₁₅H₁₀O₅ | Anti-inflammatory and laxative effects | Derived from aloe vera |

| Emodin | C₁₅H₁₀O₄ | Anti-inflammatory, anti-cancer properties | Exhibits multiple pharmacological effects |

| Chrysophanol | C₁₄H₈O₄ | Antioxidant and anti-inflammatory | Less studied compared to diacerein |

Diacerein's unique mechanism lies in its selective inhibition of interleukin-1 beta without affecting prostaglandin synthesis, distinguishing it from non-steroidal anti-inflammatory drugs that typically target broader inflammatory pathways . This specificity may contribute to its therapeutic profile and side effect profile compared to other compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

37% excreted in urine and 53% in feces as estimated in rats.

15-60L.

Total CL is 1.5L/h and renal CL is 0.1L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

De Witte P, Lemli J: Excretion and distribution of [14C]rhein and [14C]rhein anthrone in rat. J Pharm Pharmacol. 1988 Sep;40(9):652-5. [PMID:2907037]

Pelletier JP, Lajeunesse D, Reboul P, Mineau F, Fernandes JC, Sabouret P, Martel-Pelletier J: Diacerein reduces the excess synthesis of bone remodeling factors by human osteoblast cells from osteoarthritic subchondral bone. J Rheumatol. 2001 Apr;28(4):814-24. [PMID:11327257]

Moldovan F, Pelletier JP, Jolicoeur FC, Cloutier JM, Martel-Pelletier J: Diacerhein and rhein reduce the ICE-induced IL-1beta and IL-18 activation in human osteoarthritic cartilage. Osteoarthritis Cartilage. 2000 May;8(3):186-96. [PMID:10806046]

Tamura T, Kosaka N, Ishiwa J, Sato T, Nagase H, Ito A: Rhein, an active metabolite of diacerein, down-regulates the production of pro-matrix metalloproteinases-1, -3, -9 and -13 and up-regulates the production of tissue inhibitor of metalloproteinase-1 in cultured rabbit articular chondrocytes. Osteoarthritis Cartilage. 2001 Apr;9(3):257-63. [PMID:11300749]

WHO Diacerein: Restricted Use

BASG Product Information: Verboril (diacerein) oral capsules